2-(Fluoromethyl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

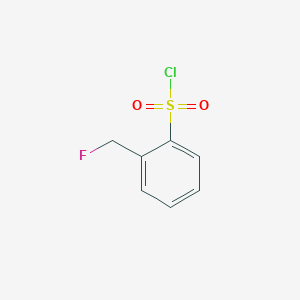

2-(Fluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluoromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with a fluoromethylating agent. One common method is the reaction of benzene-1-sulfonyl chloride with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Wissenschaftliche Forschungsanwendungen

2-(Fluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Fluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene-1-sulfonyl chloride: Lacks the fluoromethyl group, making it less reactive in certain reactions.

2-(Chloromethyl)benzene-1-sulfonyl chloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

2-(Bromomethyl)benzene-1-sulfonyl chloride: Contains a bromomethyl group, which has different reactivity compared to the fluoromethyl group.

Uniqueness

2-(Fluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. The fluorine atom can influence the electronic properties of the molecule, making it more reactive in certain nucleophilic substitution reactions. This uniqueness makes it valuable in specific synthetic applications .

Biologische Aktivität

2-(Fluoromethyl)benzene-1-sulfonyl chloride, also known as 2-fluorobenzenesulfonyl chloride, is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C7H6ClFOS

- Molecular Weight : 196.64 g/mol

- CAS Number : 2905-21-7

The compound features a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is crucial for its potential applications in drug development, particularly in targeting specific enzymes or receptors.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of derivatives of benzenesulfonyl chlorides, including this compound. Research indicates that compounds containing the benzenesulfonate moiety exhibit significant activity against Gram-positive bacteria, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L against S. aureus strains, showcasing their potential as antibacterial agents .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| MSSA | 0.39–3.12 |

| MRSA | 0.39–1.56 |

| E. faecalis | 6.25 |

Cytotoxicity Assessment

While evaluating the antimicrobial activity, it is essential to assess cytotoxicity to ensure safety for human cells. The most promising derivatives showed IC50 values greater than 12.3 mg/L against normal human lung fibroblasts (MRC-5), indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as fluorine and chlorine at specific positions on the benzene ring significantly enhances the biological activity of sulfonyl chlorides. For instance:

- Compounds with chloro or trifluoromethyl groups at the para position exhibited higher antibacterial activity.

- The introduction of multiple methyl groups at the ortho and meta positions also contributed positively to their efficacy against enterococci .

Study on Antibacterial Activity

In a comparative study, various benzenesulfonate derivatives were synthesized and tested for their antibacterial properties against multi-drug resistant strains. The results indicated that compounds with specific substitutions not only retained potent antibacterial activity but also minimized cytotoxic effects on human cells .

Stability and Decomposition Studies

Research highlighted that while the C–F bond in fluorinated compounds is generally stable, certain conditions can lead to significant decomposition in solution. For example, under physiological pH and temperature conditions, up to 90% decomposition was observed for some fluorinated sulfonyl chlorides after one week . This factor is critical when considering the formulation of drugs for intravenous use.

Eigenschaften

IUPAC Name |

2-(fluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFPBQPRNOFIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.